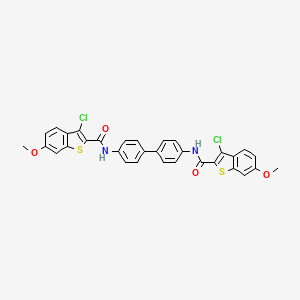
N,N'-biphenyl-4,4'-diylbis(3-chloro-6-methoxy-1-benzothiophene-2-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The final steps involve the formation of amide bonds to link the biphenyl and benzothiophene units.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amide bonds can produce primary amines.
科学研究应用
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Shares the benzothiophene core but lacks the biphenyl moiety.
4’-AMINO-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Contains an amino group instead of a chloro group.
Uniqueness
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C32H22Cl2N2O4S2 |
|---|---|
分子量 |
633.6 g/mol |
IUPAC 名称 |
3-chloro-N-[4-[4-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]phenyl]phenyl]-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H22Cl2N2O4S2/c1-39-21-11-13-23-25(15-21)41-29(27(23)33)31(37)35-19-7-3-17(4-8-19)18-5-9-20(10-6-18)36-32(38)30-28(34)24-14-12-22(40-2)16-26(24)42-30/h3-16H,1-2H3,(H,35,37)(H,36,38) |
InChI 键 |
ULTZGYZBCMTNGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(C6=C(S5)C=C(C=C6)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
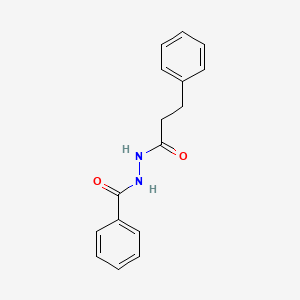
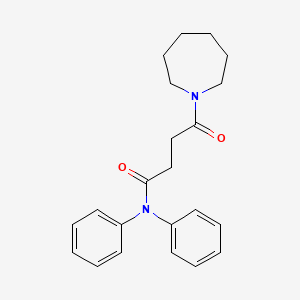
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
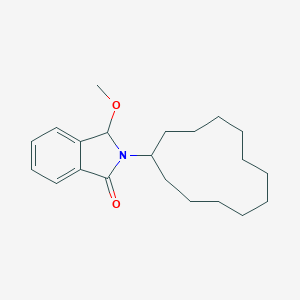
![2-(benzylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B12459756.png)
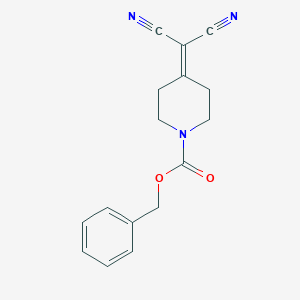
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
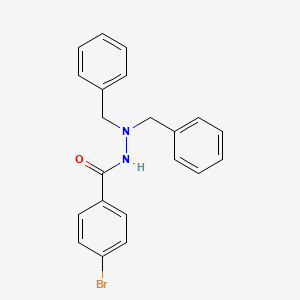
![4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
